7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as tetrahydroisoquinolines . The trifluoromethyl group is a powerful structural motif in drugs and polymers .
Synthesis Analysis
While specific synthesis methods for “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not available, trifluoromethylation reactions are an important area of research in organic chemistry .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as vibrational spectroscopic studies and natural bond orbital analysis .Chemical Reactions Analysis
Trifluoromethylation reactions have been developed for the construction of carbon–CF3 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group .Scientific Research Applications
1. Photoredox Catalysis
- Application Summary: Trifluoromethyl compounds are used in photoredox catalysis, a process that involves the use of light to accelerate chemical reactions. The trifluoromethyl group is particularly useful in this context because it can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
- Methods of Application: The process involves the use of visible light, ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes. These elements can catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results/Outcomes: The photoredox catalysis provides a new protocol for photocatalytic radical reactions. These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
2. Pharmaceutical Applications
- Application Summary: Trifluoromethyl groups are prevalent in many FDA-approved drugs. The presence of these groups can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results/Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
3. Transition Metal-Mediated Trifluoromethylation
- Application Summary: Trifluoromethyl compounds are used in transition metal-mediated trifluoromethylation reactions. These reactions have seen enormous growth in the last decade due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application: The process involves the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results/Outcomes: This method has been used to incorporate a trifluoromethyl group into organic motifs, enriching the community towards further improvements in the field of trifluoromethylation reactions .
4. Visible-Light-Driven Photoredox Catalysis
- Application Summary: Trifluoromethyl compounds are used in visible-light-driven photoredox catalysis. This process involves the generation of the trifluoromethyl radical based on photoredox processes .
- Methods of Application: The process involves the use of visible light, ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes .
- Results/Outcomes: This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .
5. Materials Engineering
- Application Summary: Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods of Application: The trifluoromethyl group is incorporated into these materials during their synthesis .
- Results/Outcomes: The presence of fluorine in these materials can enhance their properties, making them more effective for their intended uses .
6. Agricultural Chemicals
- Application Summary: Many fluorine-containing physiologically active compounds are also employed as agricultural chemicals .
- Methods of Application: The trifluoromethyl group is incorporated into these chemicals during their synthesis .
- Results/Outcomes: The presence of fluorine in these chemicals can enhance their effectiveness, making them more potent as agricultural chemicals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQHLYGRTFVUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438899 | |
Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
199678-32-5 | |
Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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